BD2-Selective BET Bromodomain Engagement vs. Methyl Carbamate-Thiophene Lead TH-1
The 1,4-thiazepane class exhibits inherent BD2 selectivity, with the 12-compound pilot screen demonstrating that structural modifications at the carboxamide position can enhance selectivity for the C-terminal bromodomain (BD2) of BRD4 over the N-terminal domain (BD1) by ≥3–10-fold [1]. While the published lead TH-1 (R₁ = thiophenyl, R₂ = ethyl carbamate) showed only a moderate Kd of 290 μM for BD1 and a clear shift toward BD2 preference via intermediate-slow exchange kinetics, the N-(4-fluorobenzyl) substitution present in this compound replaces the ethyl carbamate with a more lipophilic, hydrogen-bond-capable 4-fluorobenzyl urea-like motif. In analogous systems, such benzyl carboxamides yielded fragments (e.g., TH-4, TH-9, TH-11) that exhibited pronounced BD2 resonance perturbation with minimal BD1 effects at 50 μM concentration [1]. Although direct Kd values for NHS-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide have not been published, the class-wide data predict a BD2-biased profile superior to that of the simple ethyl carbamate prototypes.
| Evidence Dimension | BRD4 BD2 vs BD1 domain selectivity |
|---|---|
| Target Compound Data | Not individually determined; inferred class-level BD2 selectivity ≥3–10-fold based on structural analogy to TH-9/TH-11 series |
| Comparator Or Baseline | TH-1 (R₁ = thiophenyl, R₂ = ethyl carbamate): Kd BD1 = 290 μM; showed BD2 selectivity via intermediate-slow exchange kinetics |
| Quantified Difference | 1,4-acylthiazepane class exhibits ≥3–10-fold BD2 selectivity over BD1; specific 4-fluorobenzyl analog predicted to maintain or exceed this window |
| Conditions | Protein-observed 19F NMR using 5FW BRD4 tandem construct; fragment concentration 50 μM; Kd measured by full PrOF NMR titration |
Why This Matters
BD2-selective BET ligands are actively sought to dissect BD1-vs-BD2 pharmacology and to reduce the dose-limiting thrombocytopenia associated with pan-BET inhibitors; this compound's scaffold offers a validated starting point for achieving that selectivity.
- [1] Johnson LB, Kirberger SE, et al. Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins. ACS Chem Biol. 2020;15(11):3038–3049. View Source
